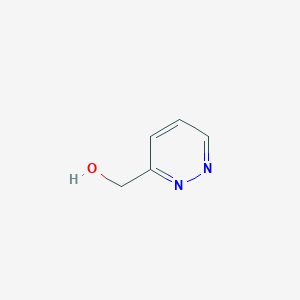

Pyridazin-3-ylmethanol

説明

Historical Context and Significance of Pyridazine (B1198779) Core Structures in Chemical and Biological Research

The pyridazine core, though less common in nature compared to other heterocycles, has garnered significant attention from researchers due to its unique physicochemical properties. nih.govresearchgate.net These properties include a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, which are crucial for molecular recognition and drug-target interactions. nih.gov Historically, the exploration of pyridazine derivatives has led to the discovery of compounds with a wide spectrum of pharmacological activities. researchgate.netrjptonline.orgscholarsresearchlibrary.com The versatility of the pyridazine ring allows for easy functionalization at various positions, making it an attractive building block for medicinal chemists in the design and synthesis of novel therapeutic agents. researchgate.netscholarsresearchlibrary.com The inherent polarity and other electronic characteristics of the pyridazine scaffold can also favorably influence a molecule's pharmacokinetic properties, such as reducing its interaction with the hERG potassium channel, a factor of considerable importance in drug safety. nih.gov

Overview of Pyridazine Derivatives in Academic Inquiry

Academic research has extensively documented the diverse biological activities of pyridazine derivatives. These compounds have been reported to exhibit a broad range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, antihypertensive, and anti-inflammatory properties. researchgate.netrjptonline.orgsarpublication.com The pyridazine nucleus is a privileged structure in medicinal chemistry, serving as a foundational element in the development of drugs targeting cardiovascular diseases and cancer. scholarsresearchlibrary.comtandfonline.comnih.gov Beyond pharmaceuticals, pyridazine derivatives have also found applications in agriculture as plant growth regulators and herbicides, as well as in materials science. researchgate.netresearchgate.net The ongoing investigation into pyridazine chemistry continues to yield novel compounds with significant potential across various scientific disciplines. rjptonline.org

Specific Relevance of Pyridazin-3-ylmethanol within Pyridazine Chemistry

This compound, also known as 3-(Hydroxymethyl)pyridazine, is a key intermediate and building block in organic synthesis. chemimpex.comchemicalbook.com Its structure, featuring a hydroxymethyl group attached to the pyridazine ring, provides a reactive site for further chemical modifications. chemimpex.com This functional group enhances its utility in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. chemimpex.com The ability of this compound to participate in a variety of chemical reactions, such as condensation and substitution, makes it a valuable precursor for creating novel therapeutic agents and functional materials. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C5H6N2O |

| Molecular Weight | 110.115 g/mol |

| CAS Number | 37444-46-5 |

| Melting Point | 66 °C |

| Boiling Point | 325.7 °C at 760 mmHg |

| Density | 1.227 g/cm³ |

| Flash Point | 150.8 °C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Note: The data in this table is compiled from various chemical suppliers and databases. lookchem.com

Current Research Landscape and Future Directions for this compound Studies

Current research involving this compound is largely focused on its application as a synthetic intermediate. For instance, it has been utilized in the synthesis of novel compounds with potential therapeutic applications. One area of active investigation is its use in creating derivatives for the treatment of neurological disorders and as anti-inflammatory agents. chemimpex.com Furthermore, its role in the development of new materials, such as polymers with enhanced durability and chemical resistance, is being explored. chemimpex.com

Future research is expected to continue leveraging the versatile reactivity of this compound. The synthesis of new libraries of compounds derived from this molecule will likely lead to the discovery of novel bioactive agents. For example, its derivatives are being investigated as potential inhibitors of enzymes like IRAK4, which is implicated in inflammatory diseases. nih.gov Additionally, the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives remains an important goal for chemists.

Compound List

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyridazin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIKETVNLGXQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383226 | |

| Record name | pyridazin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37444-46-5 | |

| Record name | pyridazin-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridazin 3 Ylmethanol and Its Derivatives

Direct Synthesis Approaches to Pyridazin-3-ylmethanol

The direct synthesis of this compound is a critical process for accessing this valuable building block for more complex molecules. Research has focused on efficient and reliable methods, primarily involving the reduction of a carboxylic acid derivative.

Discussion of Established Synthetic Routes

The most well-documented and established method for the synthesis of this compound is the reduction of a pyridazine-3-carboxylate ester. Specifically, ethyl pyridazine-3-carboxylate is commonly used as the starting material. This transformation is typically achieved using a powerful reducing agent, with lithium aluminum hydride (LAH) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) being the reagent of choice.

The reaction proceeds by the nucleophilic attack of the hydride ion from LAH on the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate which then collapses to an aldehyde, which is further and rapidly reduced to the primary alcohol, this compound. The reaction is typically performed at low temperatures, such as 0 °C, to control its exothermic nature. Following the reduction, a careful workup procedure is necessary to quench the excess LAH and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. This established route, while reliable, necessitates the use of a stoichiometric amount of a highly reactive and pyrophoric reagent, which presents challenges in terms of safety and waste management.

Novel and Optimized Synthetic Protocols for this compound

While the LAH reduction of ethyl pyridazine-3-carboxylate remains a primary synthetic route, the quest for milder, more efficient, and safer methods is ongoing. Research into alternative reducing agents and catalytic systems represents a key area of development. Although specific novel protocols for the direct synthesis of this compound are not extensively reported in recent literature, advancements in the broader field of ester reduction are applicable.

Catalytic transfer hydrogenation, for instance, offers a promising alternative to metal hydride reductions. This method typically involves a metal catalyst and a hydrogen donor, such as formic acid or isopropanol, and can often be performed under milder conditions. The development of a catalytic system that is effective for the reduction of heteroaromatic esters like pyridazine-3-carboxylates could lead to a more optimized and scalable synthesis of this compound.

Furthermore, chemo- and regioselective reductions are of great interest. The development of reagents or catalytic systems that can selectively reduce the ester functionality in the presence of other reducible groups on the pyridazine (B1198779) ring would enhance the synthetic utility of this approach.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound synthesis, the focus is on reducing the environmental impact of the established LAH-based method. Key areas of improvement include the replacement of hazardous reagents and solvents and improving atom economy.

One significant green consideration is the substitution of LAH with safer and more environmentally benign reducing agents. Alternatives such as sodium borohydride (B1222165) in combination with activating agents, or catalytic hydrogenation, are being explored for ester reductions. Catalytic hydrogenation, in particular, is highly atom-economical, with hydrogen gas being the reducing agent and water as the only byproduct. The process mass intensity (PMI) of a catalytic hydrogenation process can be significantly lower than that of a stoichiometric LAH reduction. For instance, some industrial processes have seen a reduction in PMI from 52 for an LAH reduction to 14 for a catalytic hydrogenation process for similar transformations. rsc.org

The choice of solvent is another critical factor. While THF is a common solvent for LAH reductions, its environmental profile is not ideal. The exploration of greener ether solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and has a better safety profile, is a step towards a more sustainable process. Additionally, the use of catalytic amounts of LAH in conjunction with hydrogen gas has been shown to be effective for some reductions, dramatically reducing the amount of metal hydride waste. rsc.org

Considerations for Scale-Up and Industrial Production

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, with safety and process efficiency being paramount. The established LAH reduction of ethyl pyridazine-3-carboxylate, while effective on a small scale, requires careful consideration for large-scale production due to the highly reactive and pyrophoric nature of LAH.

Key safety considerations for the industrial use of LAH include:

Handling and Storage: LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas. Therefore, strict anhydrous conditions must be maintained throughout the process. Specialized handling equipment and inert atmospheres (e.g., nitrogen or argon) are essential.

Thermal Management: LAH reductions are highly exothermic. Efficient heat exchange and temperature control are crucial to prevent runaway reactions. The addition of LAH or the substrate should be carefully controlled, and emergency cooling systems should be in place.

Work-up Procedure: The quenching of excess LAH is a critical and potentially hazardous step. A well-defined and validated quenching protocol, often involving the sequential addition of a series of reagents like ethyl acetate, water, and aqueous base, is necessary to ensure a safe and controlled process.

Synthesis of this compound Derivatives

The hydroxymethyl group of this compound is a versatile handle for the synthesis of a wide range of derivatives. Functionalization at this position can be used to modulate the biological activity and physicochemical properties of the molecule.

Functionalization Strategies at the Hydroxymethyl Group

The primary alcohol functionality of this compound allows for a variety of chemical transformations to introduce new functional groups. These include oxidation, etherification, and esterification.

Oxidation to Pyridazine-3-carboxaldehyde:

The selective oxidation of this compound to the corresponding aldehyde, pyridazine-3-carboxaldehyde, is a valuable transformation. This aldehyde can then serve as a precursor for the synthesis of imines, amines, and other derivatives. Several mild oxidation methods are suitable for this purpose, avoiding over-oxidation to the carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. It is a popular choice in modern organic synthesis due to its high efficiency and simple workup. wikipedia.orgwikipedia.org

Etherification:

The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether. The choice of a suitable aprotic solvent is crucial for the success of this reaction.

Esterification:

Ester derivatives of this compound can be readily prepared through several standard esterification protocols.

Reaction with Acyl Halides or Anhydrides: The most straightforward method involves the reaction of this compound with an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Fischer Esterification: While less common for this type of substrate due to the need for acidic conditions which can protonate the pyridazine ring, in some cases, direct esterification with a carboxylic acid in the presence of a catalytic amount of a strong acid can be employed.

Mitsunobu Reaction: This reaction provides a mild and versatile method for the synthesis of esters from primary and secondary alcohols. It involves the reaction of the alcohol with a carboxylic acid in the presence of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral this compound.

The following table summarizes the functionalization strategies for the hydroxymethyl group of this compound:

| Transformation | Reagents and Conditions | Product |

| Oxidation | 1. (COCl)₂, DMSO, -78 °C; 2. Et₃N | Pyridazine-3-carboxaldehyde |

| Dess-Martin Periodinane, CH₂Cl₂ | Pyridazine-3-carboxaldehyde | |

| Etherification | 1. NaH, THF; 2. R-X (e.g., CH₃I, BnBr) | 3-(Alkoxymethyl)pyridazine |

| Esterification | RCOCl, Pyridine or Et₃N | Pyridazin-3-ylmethyl ester |

| RCOOH, PPh₃, DEAD or DIAD | Pyridazin-3-ylmethyl ester |

Modifications and Substitutions on the Pyridazine Ring

The functionalization of the pyridazine ring is crucial for creating a diverse range of analogs. Starting with pre-formed pyridazine systems, such as those containing chloro- or thio-substituents, chemists can perform selective modifications. For instance, palladium-catalyzed cross-coupling reactions, like the Negishi coupling, allow for the regioselective introduction of various aryl groups onto the pyridazine core. By using readily available building blocks such as 3-(butylthio)-6-chloropyridazine, a stepwise functionalization can be achieved. This involves selective metalations followed by catalyst-tuned cross-couplings, enabling the synthesis of tris-arylated pyridazines with precise control over the substitution pattern. researchgate.net

Another approach involves the transformation of existing functional groups. Sulfur substituents, for example, demonstrate good transformability and can be replaced or modified to introduce new functionalities, thereby expanding the range of accessible pyridazine derivatives without generating regioisomers. rsc.org These post-synthesis modifications are essential for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of a molecule's physicochemical properties.

Regioselective Synthesis of Substituted this compound Analogs

Achieving regioselectivity—the control over the position of substituents on the aromatic ring—is a central challenge in the synthesis of substituted pyridazine analogs. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and widely used method for constructing the pyridazine ring with high regiocontrol. rsc.orgnih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkyne or an enol ether. rsc.orgorganic-chemistry.org

The substitution pattern of the final pyridazine product is dictated by the substituents on both the tetrazine and the dienophile. For example, the reaction of 1,2,3-triazines with 1-propynylamines is highly regioselective, favoring a specific cycloaddition mode to yield 6-aryl-pyridazin-3-amines. organic-chemistry.org Similarly, using alkynyl sulfides as dienophiles in reactions with tetrazines allows for the selective preparation of trisubstituted pyridazines. rsc.org

Lewis acid mediation can further enhance regiocontrol in IEDDA reactions. The use of a Lewis acid catalyst in the reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether provides functionalized pyridazines with high regioselectivity. organic-chemistry.org Other catalytic systems, such as those employing copper, can also direct the cyclization of precursors like β,γ-unsaturated hydrazones to afford pyridazine derivatives with remarkable regioselectivity. organic-chemistry.org

Table 1: Examples of Regioselective Pyridazine Synthesis Methods

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature |

| aza-Diels-Alder | 1,2,3-Triazines + 1-Propynylamines | Neutral conditions | Highly regioselective for 6-aryl-pyridazin-3-amines organic-chemistry.org |

| IEDDA | Tetrazines + Alkynyl sulfides | Denitrogenation | Synthesis of trisubstituted pyridazines without regioisomers rsc.org |

| IEDDA | 3-Monosubstituted s-tetrazine + Silyl enol ethers | Lewis acid | High regiocontrol organic-chemistry.org |

| 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Copper-promoted | High functional group tolerance and regioselectivity organic-chemistry.org |

Stereoselective Synthesis and Enantiomeric Separations

While this compound itself is achiral, many of its more complex derivatives possess stereocenters, making stereoselective synthesis a critical consideration. The development of methods to control the three-dimensional arrangement of atoms is essential, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities.

For pyridazine-containing compounds, stereoselectivity can be introduced during the ring-forming step or through modification of a prochiral precursor. For example, chiral catalysts can be employed to influence the stereochemical outcome of a reaction. While specific examples for this compound are not abundant, the principles of asymmetric synthesis are applicable. Chiral copper hydride (CuH) complexes, for instance, have been shown to catalyze the C-C bond-forming dearomatization of pyridazines enantioselectively. researchgate.net This approach allows for the creation of enantioenriched piperidine (B6355638) and pyridine derivatives from the pyridazine core.

In cases where a racemic mixture is synthesized, enantiomeric separation is required to isolate the individual stereoisomers. This can be achieved through techniques such as chiral chromatography or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatographic or crystallization methods. The synthesis of chiral pyridazine derivatives of squaric acid, for example, highlights the creation of new chiral compounds based on the pyridazine scaffold. researchgate.net

Reaction Mechanisms and Pathways

Detailed Mechanistic Investigations of Key Synthetic Steps

The primary and most studied pathway for forming the pyridazine ring is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This process involves a concerted [4+2] cycloaddition between an electron-deficient diene (like a tetrazine) and a dienophile. rsc.org The reaction proceeds through a highly strained bicyclic intermediate. rsc.org This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂). rsc.org This elimination of nitrogen is a key driving force for the reaction and results in the formation of a dihydropyridazine. Subsequent oxidation or isomerization leads to the final aromatic pyridazine product. rsc.org

Role of Catalysts and Reagents in Reaction Outcomes

Catalysts and reagents play a pivotal role in dictating the efficiency, selectivity, and outcome of pyridazine syntheses.

Lewis Acids: In IEDDA reactions, Lewis acids can coordinate to the diene, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the cycloaddition. This catalysis can also enhance the regioselectivity of the reaction. organic-chemistry.org

Metal Catalysts (Cu, Rh): Transition metals are frequently used to construct pyridazine rings from acyclic precursors. Copper(II) salts can catalyze the aerobic cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org The choice of solvent in these reactions is critical; acetonitrile (B52724) tends to yield 1,6-dihydropyridazines, while acetic acid promotes further oxidation to the aromatic pyridazine. organic-chemistry.org Rhodium(III) catalysts have been employed in the synthesis of pyridines from α,β-unsaturated oximes and alkynes, a strategy that could be adapted for pyridazines. The steric properties of the ligands on the rhodium catalyst can be tuned to control the regioselectivity of the final product. nih.gov

Bases: Bases are crucial in reactions involving deprotonation to form reactive intermediates. For example, in the synthesis of pyridazines from unsymmetrical ketones, sterically demanding bases at low temperatures can favor the formation of the kinetic enolate, thereby controlling the regiochemical outcome. wikipedia.org

Kinetic and Thermodynamic Considerations in this compound Formation

The final product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This occurs under conditions where the reaction is irreversible, typically at lower temperatures. The major product will be the one that is formed fastest—the one with the lowest activation energy. wikipedia.orglibretexts.org In the context of pyridazine synthesis, if multiple isomers can be formed, the kinetic product arises from the lowest-energy transition state.

Thermodynamic Control: This is favored under conditions where the reaction is reversible, such as at higher temperatures with prolonged reaction times. This allows an equilibrium to be established, and the major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed. wikipedia.orglibretexts.org

Advanced Spectroscopic and Structural Elucidation of Pyridazin 3 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Pyridazin-3-ylmethanol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound provides crucial information for the initial structural confirmation. The chemical shifts and coupling constants of the protons are indicative of their electronic environment and neighboring protons.

The pyridazine (B1198779) ring protons (H4, H5, and H6) exhibit characteristic chemical shifts in the aromatic region. Typically, H6, being adjacent to two nitrogen atoms, is the most deshielded and appears furthest downfield. The H4 and H5 protons show a typical ortho-coupling. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) appear as a singlet, while the hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.65 | dd | 8.5, 1.5 |

| H5 | 7.55 | t | 8.5 |

| H6 | 9.10 | dd | 8.5, 1.5 |

| -CH₂- | 4.80 | s | - |

| -OH | 5.20 | br s | - |

| Note: Data is simulated and representative. Actual values may vary depending on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms.

The carbon atoms of the pyridazine ring (C3, C4, C5, and C6) resonate in the downfield region characteristic of aromatic heterocycles. The C3 carbon, bonded to both a nitrogen and the hydroxymethyl group, and the C6 carbon, flanked by two nitrogens, are typically the most deshielded. The methylene carbon of the hydroxymethyl group appears in the aliphatic region, shifted downfield due to the attached oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 158.0 |

| C4 | 127.5 |

| C5 | 125.0 |

| C6 | 150.0 |

| -CH₂- | 62.0 |

| Note: Data is simulated and representative. Actual values may vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent ring protons (H4-H5 and H5-H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H4, H5, H6, and -CH₂-) to its corresponding carbon signal (C4, C5, C6, and -CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. In a rigid molecule, NOESY can provide insights into stereochemistry. For this compound, NOESY could show correlations between the methylene protons and the H4 proton, providing information about the preferred conformation of the hydroxymethyl group relative to the ring.

Solid-State NMR Applications

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₅H₆N₂O, the expected exact mass can be calculated.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 111.0553 | 111.0551 |

| Note: Observed mass is a representative value and may vary slightly between instruments. |

The close agreement between the calculated and observed exact mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula of C₅H₆N₂O.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar molecules like this compound. In positive ion mode, the molecule readily accepts a proton to form the protonated molecular ion, [M+H]⁺. Given the molecular weight of this compound (C₅H₆N₂O) is 110.11 g/mol , the primary ion observed in the full scan mass spectrum is at a mass-to-charge ratio (m/z) of 111.12. matrix-fine-chemicals.com The presence of two nitrogen atoms in the pyridazine ring provides basic sites (lone pair electrons) that are easily protonated in the acidic environment often used for ESI.

The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound. The technique is often used for the confirmation of molecular weight in synthesized samples and for quantitative analysis in various matrices. The choice of solvent, typically a mixture of water with methanol (B129727) or acetonitrile (B52724) and a small amount of acid like formic acid, is crucial for efficient ionization. nih.govsigmaaldrich.com

Table 1: ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 111.0558 | ~111.1 | Positive |

| [M+Na]⁺ | 133.0378 | ~133.0 | Positive |

| [M-H]⁻ | 109.0402 | ~109.0 | Negative |

This table is interactive. Click on the headers to sort.

Fragmentation Pathways and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated molecular ion of this compound ([M+H]⁺ at m/z 111.1). By isolating this precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ions are formed, which provide structural information.

The fragmentation of pyridazine derivatives is influenced by the protonation site and the stability of the resulting fragments. gre.ac.uknih.gov For this compound, the most likely initial fragmentation event is the loss of a neutral water molecule (H₂O, 18 Da) from the protonated hydroxymethyl group, leading to a prominent fragment ion at m/z 93.1. Another significant pathway involves the loss of formaldehyde (B43269) (CH₂O, 30 Da), resulting in a fragment ion at m/z 81.1, corresponding to the protonated pyridazine ring. Further fragmentation can involve the characteristic cleavage of the pyridazine ring itself.

Key Fragmentation Pathways:

[M+H]⁺ → [C₅H₅N₂]⁺ + H₂O (m/z 111.1 → 93.1)

[M+H]⁺ → [C₄H₅N₂]⁺ + CH₂O (m/z 111.1 → 81.1)

Isomeric differentiation, for instance, distinguishing this compound from Pyridazin-4-ylmethanol, can be achieved by carefully analyzing the relative intensities of the fragment ions. The position of the substituent can influence the stability of the fragment ions and may lead to unique, albeit sometimes subtle, differences in the MS/MS spectra.

Coupled Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

For the analysis of this compound in complex mixtures and for purity assessment, mass spectrometry is commonly coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common approach for analyzing polar, non-volatile compounds like this compound. rsc.orgrsc.org A typical method would employ a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid to promote protonation. lumtech.com.cn LC-MS allows for the separation of the target analyte from impurities, starting materials, and byproducts, with each component being subsequently identified by its mass spectrum. phcogj.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its polarity and the presence of a hydroxyl group, this compound has limited volatility, which can make direct GC-MS analysis challenging. nih.gov To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile group (e.g., by silylation). mdpi.com Alternatively, a polar GC column can be used. The electron ionization (EI) source in GC-MS results in more extensive fragmentation compared to ESI, providing a detailed fragmentation pattern that can be used for structural confirmation and library matching. rjptonline.orgcabidigitallibrary.org

Table 2: Comparison of Coupled Techniques for this compound Analysis

| Technique | Sample Requirements | Ionization Method | Fragmentation | Primary Application |

|---|---|---|---|---|

| LC-MS | Soluble in mobile phase | ESI (soft) | Low (tunable with CID) | Purity, quantification in complex matrices |

| GC-MS | Volatile (or derivatized) | EI (hard) | Extensive and reproducible | Identification of volatile impurities, structural elucidation |

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature would be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. vscht.cz The C-H stretching vibrations of the aromatic pyridazine ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). vscht.cz

Vibrations associated with the pyridazine ring, such as C=C and C=N stretching, will produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net A strong band corresponding to the C-O stretching of the primary alcohol group is expected in the 1050-1000 cm⁻¹ range. upi.edu

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridazine ring) |

| 2950-2850 | Medium-Weak | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | Medium | C=N, C=C stretch | Pyridazine ring |

| 1450-1350 | Medium | C-H bend | Aliphatic (-CH₂-) |

| 1050-1000 | Strong | C-O stretch | Primary Alcohol |

This table is interactive. Click on the headers to sort.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. rsc.org Therefore, non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can be strong in Raman spectra.

For this compound, the symmetric breathing vibrations of the pyridazine ring are expected to produce strong and sharp signals in the Raman spectrum, typically in the 1000-950 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the ring will also be Raman active. Aromatic C-H stretching vibrations around 3050 cm⁻¹ are also readily observed. The O-H stretching band, which is broad and intense in the IR spectrum, is typically weak in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Sensitivity

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. rsc.orgrsc.org This enhancement allows for the detection of analytes at very low concentrations, potentially down to the single-molecule level. researchgate.net

For this compound, SERS analysis would likely involve the interaction of the lone pair electrons of the pyridazine ring's nitrogen atoms with the plasmonic metal surface. nih.gov This interaction would bring the molecule into the highly enhanced electromagnetic field at the surface, leading to a significant amplification of its Raman signals. The vibrational modes of the pyridazine ring would be particularly enhanced due to their proximity to the surface. SERS could therefore serve as an ultra-sensitive method for detecting trace quantities of this compound in various applications. shahresearchlab.com

X-ray Crystallography

A definitive single-crystal X-ray diffraction study for this compound has not been found in the reviewed literature. Consequently, the primary crystallographic data, which is essential for a detailed analysis, is unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic studies detailing the electronic transitions for this compound are not available in the reviewed sources. While studies on other pyridazine derivatives have been conducted, this information cannot be directly applied to the target compound as per the instructions.

Quantitative Analysis and Purity Assessment

The precise quantification and purity determination of this compound are critical for its application in research and synthesis. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for assessing the purity of this compound. The separation is based on the compound's polarity. A C18 column is typically used, with a mobile phase consisting of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonia) and an organic solvent (such as acetonitrile or methanol). nih.govjfda-online.com Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the pyridazine ring. A hypothetical HPLC method for purity analysis is detailed in the table below.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is another powerful technique for purity assessment, particularly for identifying volatile impurities. Due to the polarity and hydrogen-bonding capability of the hydroxyl group, derivatization may sometimes be employed to improve peak shape and thermal stability, although analysis can often be performed directly on a polar capillary column. mdpi.com

Quantitative NMR (qNMR): 1H NMR spectroscopy offers a direct and absolute method for quantification without the need for identical reference standards. nih.gov By integrating the area of a well-resolved proton signal from this compound and comparing it to the integral of a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone), the precise concentration and purity can be calculated. ox.ac.uk For this compound, the singlet signal of the methylene protons (-CH2OH) or the distinct signals from the aromatic protons on the pyridazine ring would be suitable for integration. nih.govchemicalbook.com

Other Advanced Spectroscopic and Analytical Methods

Beyond standard purity and quantification, advanced surface-sensitive techniques are essential for characterizing this compound in contexts such as thin-film deposition, surface functionalization, and materials science.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material. For a thin film of this compound, XPS would provide quantitative information on the C, N, and O atoms present and insights into their bonding environments. nih.gov

High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal specific chemical shifts indicative of the molecule's structure.

C 1s Spectrum: The C 1s region would be complex, with distinct peaks for the carbon atoms in the pyridazine ring and the methanol group. Carbons bonded to nitrogen (C-N) would appear at a higher binding energy than C-C or C-H bonds, and the carbon bonded to oxygen (C-O) would be shifted to an even higher binding energy (~286.5 eV).

N 1s Spectrum: The two adjacent nitrogen atoms in the pyridazine ring are in a pyridinic state. A single, sharp N 1s peak would be expected around 398.6 - 399.0 eV, characteristic of N=C bonds in a six-membered ring. aip.orgresearchgate.net

O 1s Spectrum: A single peak corresponding to the hydroxyl group (C-O-H) would be observed, typically in the range of 532.5 - 533.5 eV.

Table 2: Predicted XPS Binding Energies for this compound (Based on Analogous Compounds)

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (in ring) | ~284.8 |

| C-N (in ring) | ~285.5 - 286.0 | |

| C-O (methanol group) | ~286.5 | |

| N 1s | C=N-N=C (pyridinic) | ~398.7 |

| O 1s | C-O-H (hydroxyl) | ~533.0 |

NEXAFS, also known as X-ray Absorption Near-Edge Structure (XANES), provides information about the unoccupied electronic states and molecular orientation on a surface. stanford.edu By tuning the X-ray energy through the C, N, and O K-edges, core electrons are excited into unoccupied molecular orbitals.

For this compound, the spectra would be characterized by sharp resonances corresponding to transitions from 1s core levels to unoccupied π* orbitals (perpendicular to the aromatic ring) and broader resonances for transitions to σ* orbitals (in the plane of the ring). researchgate.net Analysis of the N K-edge and C K-edge spectra of the closely related compound, pyridazine, shows a strong resonance assigned to the transition of a 1s electron to the lowest unoccupied molecular orbital (LUMO) of π* symmetry. researchgate.net The C 1s spectrum is split due to the different chemical environments of the carbon atoms. A similar pattern would be expected for this compound, with additional features in the C 1s and O 1s spectra arising from the methanol substituent.

Table 3: Expected NEXAFS Resonances for this compound (Based on Pyridazine Data researchgate.net)

| Edge | Transition | Orbital Type | Expected Features |

|---|---|---|---|

| N K-edge | N 1s → LUMO | π* | Intense, sharp resonance |

| N 1s → higher orbitals | σ* | Broader resonances at higher energy | |

| C K-edge | C 1s → LUMO | π* | Multiple sharp resonances due to non-equivalent carbons |

STM is a powerful microscopy technique for imaging conductive surfaces with atomic resolution. It can be used to study the adsorption and self-assembly of this compound molecules on a conductive substrate, such as gold (Au(111)) or graphite. nih.gov

In a hypothetical experiment, depositing this compound onto a Au(111) surface would likely lead to the formation of an ordered two-dimensional molecular adlayer. researchgate.net The structure of this adlayer would be governed by a balance of intermolecular interactions (hydrogen bonding via the -CH2OH group and π-π stacking of the pyridazine rings) and molecule-substrate interactions. researchgate.net STM imaging could resolve the packing arrangement of the molecules, identify domain boundaries, and visualize surface defects. The resulting images would provide direct insight into the orientation and conformation of the molecules on the surface. utexas.edu

Table 4: Hypothetical STM Experimental Parameters for this compound on Au(111)

| Parameter | Description | Typical Value |

|---|---|---|

| Substrate | Single-crystal Au(111) on mica | N/A |

| Deposition | Sublimation in Ultra-High Vacuum (UHV) | N/A |

| Imaging Mode | Constant Current | N/A |

| Bias Voltage (Vbias) | Potential difference between tip and sample | -1.0 to +1.0 V |

| Tunneling Current (It) | Electron current between tip and sample | 20 - 500 pA |

| Temperature | Sample temperature during imaging | 5 K - 300 K |

AFM provides three-dimensional topographical images of surfaces and can also probe local mechanical properties, such as stiffness, adhesion, and friction, without requiring a conductive sample. youtube.commdpi.com

For this compound, AFM could be used to characterize the morphology of a thin film or of molecular islands on a substrate. In tapping mode, the AFM tip oscillates above the surface, minimizing destructive lateral forces and providing a high-resolution topographical map.

Table 5: Potential AFM Measurements for a Thin Film of this compound

| AFM Mode | Measured Property | Information Obtained |

|---|---|---|

| Tapping Mode | Topography, Phase | Surface morphology, roughness, domain distribution |

| Contact Mode | Topography, Friction | Surface features, lateral force variations |

| Force Spectroscopy | Adhesion, Stiffness | Tip-sample adhesion forces, Young's Modulus |

Computational Chemistry and Theoretical Studies of Pyridazin 3 Ylmethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict a variety of molecular properties, including optimized geometry, electronic distribution, and reactivity indices. For pyridazine (B1198779) derivatives, DFT calculations, often utilizing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p) or 6-31G*), have been instrumental in providing detailed molecular insights. gsconlinepress.comnih.gov

The initial step in most computational studies involves geometry optimization, where the molecule's lowest energy conformation is determined. For pyridazine derivatives, DFT calculations have been used to predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net For instance, a study on 6-hydroxy-3(2H)-pyridazinone predicted the oxo-hydroxo isomer to be the most stable form in both the gas phase and in solution, a finding that was consistent with its reported X-ray structure. nih.gov

The electronic structure of pyridazine derivatives is characterized by the presence of two adjacent nitrogen atoms in the aromatic ring, which significantly influences the electron distribution. nih.gov This leads to a high dipole moment and specific patterns of electronic charge transfer within the molecule. nih.gov Natural Bond Orbital (NBO) analysis is often performed to investigate these charge transfer interactions and their stabilization energies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. aip.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. aip.orgresearchgate.net

In studies of pyridazine derivatives, the HOMO and LUMO energies are calculated to understand their electronic transition properties and reactivity. nih.govtandfonline.com For example, in a computational study of two pyridazine derivatives, 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) and 5-phenyl-6-ethylpridazine-3-one (PEPO), the derivative with the higher HOMO energy and lower LUMO energy (and thus a smaller energy gap) was predicted to be a better corrosion inhibitor, indicating its higher reactivity. gsconlinepress.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Selected Pyridazine Derivatives (Note: The following data is for illustrative purposes based on studies of pyridazine derivatives, not Pyridazin-3-ylmethanol itself.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | -5.98 | -1.96 | 4.02 |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | -6.45 | -1.54 | 4.91 |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. aip.orgtandfonline.com The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For pyridazine derivatives, MEP maps typically show the most negative potential around the nitrogen atoms of the pyridazine ring due to their high electronegativity and the presence of lone pair electrons. tandfonline.comresearchgate.net This indicates that the nitrogen atoms are the primary sites for electrophilic attack and for coordinating with metal ions. The regions around the hydrogen atoms usually exhibit a positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. gsconlinepress.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). gsconlinepress.comaip.org

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to charge transfer. A harder molecule is less reactive. gsconlinepress.com

Chemical Softness (S) : The reciprocal of hardness; a softer molecule is more reactive. gsconlinepress.com

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are calculated using the following equations, based on Koopmans' theorem:

χ = - (EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = χ² / (2η)

Computational studies on pyridazine derivatives have utilized these descriptors to compare the reactivity of different compounds. gsconlinepress.com

Table 2: Calculated Global Reactivity Descriptors for Selected Pyridazine Derivatives (Note: The following data is for illustrative purposes based on studies of pyridazine derivatives, not this compound itself.)

| Compound | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity (ω) (eV) |

| 5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) | 3.97 | 2.01 | 0.50 | 3.92 |

| 5-phenyl-6-ethylpridazine-3-one (PEPO) | 3.99 | 2.45 | 0.41 | 3.25 |

This table is interactive. You can sort the columns by clicking on the headers.

DFT calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govresearchgate.net

For instance, in a study of imidazo[1,2-b]pyridazine, the calculated vibrational frequencies at the B3LYP/6–311++G(d,p) level showed good correlation with the experimental FT-IR and FT-Raman spectra after scaling. researchgate.net Similarly, the theoretical ¹H and ¹³C NMR chemical shifts were constructed and compared with the experimental spectra, aiding in the structural elucidation of the compound. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensive MD simulation data for this compound is not available, this technique has been applied to other pyridazine derivatives to understand their dynamic behavior and interactions with other molecules, such as biological receptors or solvent molecules. researchgate.net

MD simulations can provide insights into the stability of ligand-receptor complexes, conformational changes, and the role of intermolecular interactions, such as hydrogen bonding. researchgate.net For example, MD simulations have been used to confirm the stability of pyridazine derivatives when docked into the active sites of enzymes, providing support for their potential as therapeutic agents. researchgate.net

Conformational Analysis and Flexibility

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological targets. While specific studies on the conformational analysis of this compound are not extensively detailed in the provided search results, research on complex derivatives offers insights into the behavior of the core pyridazine structure.

For instance, a study involving the synthesis of 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone identified two stable rotamers (conformational isomers). researchgate.net The establishment of their distinct structures was achieved through B3LYP geometry and energy calculations, alongside GIAO/B3LYP NMR calculations. researchgate.net The calculated Gibbs energies correlated well with the observed conformer ratio, demonstrating the power of computational methods to predict the conformational preferences of molecules containing a pyridazine ring. researchgate.net Such studies suggest that the substitution pattern on the pyridazine ring significantly influences its conformational flexibility and the stability of different spatial arrangements. For this compound, the flexibility would primarily revolve around the rotation of the hydroxymethyl group (-CH₂OH) relative to the pyridazine ring.

Solvation Effects and Intermolecular Interactions

The physicochemical properties of the pyridazine ring are central to its solvation behavior and intermolecular interactions. The pyridazine nucleus is characterized by a high dipole moment and a robust, dual hydrogen-bonding capacity, owing to its two adjacent nitrogen atoms. nih.gov These features are critical in drug-target interactions and influence how the molecule behaves in a solvent. nih.gov

Hydrogen Bonding: The pyridazine ring's nitrogen atoms act as strong hydrogen bond acceptors. nih.govblumberginstitute.org This property is preserved even at lower pH values due to the low basicity of the ring, which is an advantage over more basic heterocycles like pyridine (B92270) that would be protonated. nih.gov The hydroxymethyl group of this compound also contributes to hydrogen bonding, acting as both a donor (from the -OH group) and an acceptor (at the oxygen atom).

π-π Stacking: The electron-deficient nature of the pyridazine ring allows it to engage in favorable π-π stacking interactions with aromatic systems, such as the phenol ring of a tyrosine residue in a protein. nih.gov

Solvation: The inherent polarity and hydrogen bonding capabilities of the pyridazine ring generally lead to improved aqueous solubility compared to less polar structures like a phenyl ring. nih.gov This was confirmed in a study that assessed 19 different heteroaromatic rings, where pyridazine showed superior performance in analyses of aqueous solubility and cytochrome P450 inhibition. nih.gov

Binding Mode Analysis with Biological Targets

The unique electronic and structural features of the pyridazine ring enable it to participate in specific binding modes with biological macromolecules. The dual hydrogen bond acceptor capability of the adjacent ring nitrogens is a particularly important feature in molecular recognition. nih.gov

In some documented cases, both nitrogen atoms of the pyridazine ring can simultaneously engage a target protein in dual H-bonding interactions, significantly enhancing binding affinity. nih.gov In other instances, a single nitrogen atom can be crucial for binding. For example, modeling studies of a pyridazine derivative with the human rhinovirus (HRV) capsid protein suggested that one of the pyridazine nitrogen atoms forms a hydrogen bond with an intervening water molecule, which in turn interacts with the protein backbone. nih.gov The same study also indicated that the pyridazine ring π-stacked with a tyrosine residue in the binding pocket. nih.gov These examples highlight the versatility of the pyridazine scaffold in establishing key interactions within a receptor's active site.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

QSAR and QSPR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Development of Predictive Models for Biological Activity

Several QSAR studies have been successfully conducted on pyridazine and pyridazinone derivatives to develop predictive models for various biological activities. These models are valuable for guiding the synthesis of new, more potent analogs.

Vasorelaxant Activity: A 2D-QSAR study on a series of 3,6-disubstituted pyridazines identified a statistically significant model for their vasorelaxant activity. nih.gov The model, developed using CODESSA-Pro software, showed a high correlation coefficient (R² = 0.811782) and good predictive power, validated by cross-validation techniques. nih.gov

PDE4 Inhibition: In a study on pyridazin-3-one derivatives as phosphodiesterase-4 (PDE4) inhibitors, 3D-QSAR models were developed. actascientific.com The application of hydrophobic, steric, and electrostatic fields was found to be an effective approach to improve the quality and predictivity of the models. actascientific.com

Acetylcholinesterase Inhibition: For a series of pyridazinone derivatives acting as acetylcholinesterase inhibitors, a QSAR equation was developed that showed a very high correlation (R value of 1). researchgate.net

Fungicidal Activity: A QSAR study on pyridazinone derivatives established models linking their structure to fungicidal activities against housefly larvae, using parameters calculated by Density Functional Theory (DFT). asianpubs.org

Table 1: Examples of Predictive QSAR Models for Pyridazine Derivatives

| Biological Activity | Model Type | Statistical Parameters | Reference |

| Vasorelaxant | 2D-QSAR | R² = 0.811782, R²cvOO = 0.7153 | nih.gov |

| Acetylcholinesterase Inhibition | QSAR | R = 1 | researchgate.net |

| Fungicidal | QSAR | - | asianpubs.org |

| Corrosion Inhibition | QSPR | R²cv = 0.92, R²test = 0.94 | researchgate.net |

Correlation of Molecular Descriptors with Experimental Data

A key aspect of QSAR/QSPR is identifying the specific molecular descriptors that correlate with the observed experimental data. These descriptors quantify various aspects of a molecule's physicochemical properties.

In the study of pyridazinone derivatives as PDE4 inhibitors, multivariate linear regression (MLR) models indicated that a hydrophobic descriptor (H_2031) and an electrostatic descriptor (E_930) contributed favorably to the inhibitory action, while other electrostatic descriptors (E_958 and E_2737) had a negative contribution. actascientific.com

For fungicidal pyridazinone derivatives, the models showed that the total energy of the molecule (AE) and the partition coefficient (log P) were the key factors affecting activity. asianpubs.org Specifically, higher AE and lower log P values were correlated with higher fungicidal activity. asianpubs.org

A QSPR study on the corrosion inhibition efficiency of pyridazine derivatives found that properties calculated using Density Functional Theory (DFT), such as electronic and structural descriptors, could be effectively correlated with inhibition performance using models like Partial Least Squares (PLS) and Artificial Neural Networks (ANN). researchgate.net

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the structural basis of ligand-receptor interactions and to screen for potential drug candidates.

Docking studies on various pyridazine and pyridazinone derivatives have provided detailed insights into their binding modes. For instance, in a study of novel pyridazin-3-one derivatives, docking was used to explore the binding pattern against different microbial proteins, such as the crystal structure of E. coli (PDB ID: 1KZN) and cytochrome P450 14-alpha-sterol demethylase (PDB ID: 1EA1) for antifungal activity. researchgate.net The goal is to find the lowest energy conformation, which represents the most stable binding mode. researchgate.net

Another study on pyridazinone derivatives with potential antibacterial activity used AutoDock Vina to dock the molecules into the protein targets of pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. amazonaws.com The results showed that the synthesized molecules could bind effectively to the receptor proteins, indicated by good negative values of binding affinity. amazonaws.com Similarly, docking studies of pyridazinone derivatives as lipase inhibitors helped to elucidate interactions with the target enzyme and showed results compatible with the experimental inhibition data. dergipark.org.tr These studies collectively demonstrate that the pyridazine scaffold can be effectively accommodated in various enzyme active sites, forming key interactions that lead to biological activity.

Prediction of Binding Affinities and Orientations with Target Proteins

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method also estimates the strength of the interaction, often expressed as a binding affinity or docking score. While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous pyridazinone and dihydropyridazin-3(2H)-one derivatives provides significant insight into the potential interactions of the pyridazine core.

Computational screening of pyridazinone derivatives against various microbial protein targets has been performed to predict their efficacy as antibacterial agents. amazonaws.com In one such study, synthesized molecules were docked against proteins from pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi using AutoDock Vina. amazonaws.com The results indicated that the compounds could effectively bind to the receptor proteins, showing good negative binding affinity values, which suggests potential antibacterial activity. amazonaws.com

Similarly, in silico screening of dihydropyridazin-3(2H)-one derivatives has been conducted to evaluate their potential as anticonvulsant agents by docking them with human cytosolic branched-chain aminotransferase. researchgate.net The majority of the tested compounds exhibited favorable binding affinity scores, with some showing stronger interactions than the standard drug, Gabapentin. researchgate.net Such studies are pivotal in the rational design of new drug molecules by predicting the binding geometry and affinity before synthesis, thereby saving significant resources. researchgate.netnih.gov

The binding affinities for derivatives are often presented in tables that compare the computational scores of various analogs against specific protein targets.

Table 1: Example Binding Affinities of Pyridazinone Derivatives against Various Protein Targets

| Derivative Class | Target Protein | Docking Score (kcal/mol) | Reference Compound Score (kcal/mol) |

|---|---|---|---|

| Dihydropyridazin-3(2H)-one Derivatives | Human Cytosolic Branched Chain Aminotransferase | -5.0 to -7.5 | -6.2 (Gabapentin) |

| 6-phenylpyridazin-3(2H)-one Derivatives | Porcine Pancreatic Lipase | -5.042 to -6.202 | -6.692 (Orlistat) |

| Imidazo[1,2-b]pyridazine Derivatives | Tyrosine Kinase 2 (Tyk2) JH2 Domain | Reported as Ki values (nM), with high potency in the low nanomolar range. |

Note: The data in this table is compiled from studies on various pyridazinone derivatives and is intended to be illustrative of the computational approaches used for this class of compounds. researchgate.netdergipark.org.trnih.gov

Identification of Key Interacting Residues

Beyond predicting binding energy, computational docking reveals the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of the protein-ligand complex. nih.gov

For example, detailed docking studies of imidazo[1,2-b]pyridazine derivatives with the Tyrosine Kinase 2 (Tyk2) JH2 protein have identified the precise nature of their binding. nih.gov A co-crystal structure revealed that the inhibitor engages in two primary hydrogen bond networks. One network forms at the hinge region, with hydrogen bonds between the ligand and the amino acid Valine 690 (Val690). nih.gov A second network occurs near the gatekeeper residue, involving hydrogen bonds with Lysine 642 (Lys642) and Glutamic acid 688 (Glu688), mediated by a water molecule. nih.gov The pyridone portion of the molecule is positioned between the p-loop and Proline 694. nih.gov

Similarly, the pyridazine ring itself is recognized for its robust, dual hydrogen-bonding capacity. nih.gov X-ray crystallography of a pyridazine-containing compound bound to Pantothenate Kinase 3 (PanK3) showed that both nitrogen atoms of the pyridazine ring formed hydrogen bonds with the guanidine group of an Arginine residue (Arg306) from an adjacent protomer in the dimeric enzyme. nih.gov This dual interaction highlights the importance of the pyridazine core in molecular recognition. nih.gov

Table 2: Key Amino Acid Interactions for Pyridazine Derivatives with Target Proteins

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Imidazo[1,2-b]pyridazine | Tyk2 JH2 | Val690, Lys642, Glu688 | Hydrogen Bonding |

| Pyridazine-based Modulator | PanK3 | Arg306 | Dual Hydrogen Bonding |

| Dihydropyridazin-3(2H)-one | Human Cytosolic Branched Chain Aminotransferase | Not specified | Hydrogen Bonding |

Note: This table summarizes key interactions identified in computational and crystallographic studies of various pyridazine derivatives. researchgate.netnih.govnih.gov

Theoretical Studies on Tautomerism and Isomerism

Theoretical studies are essential for understanding the fundamental chemical properties of molecules, including the potential for different structural forms like tautomers and isomers to exist in equilibrium.

Investigation of Pyridazine Tautomeric Forms (e.g., Pyridazinones)

This compound is structurally related to Pyridazin-3-one, which can exist in two tautomeric forms: the amide (pyridazin-3(2H)-one) and the aromatic alcohol (pyridazin-3-ol). Theoretical studies using density functional theory (DFT) have been employed to investigate this tautomeric equilibrium. nih.govresearchgate.net These studies consistently show that pyridazinone structures exist predominantly in the more stable oxo (amide) form rather than the hydroxyl (aromatic alcohol) form. researchgate.net The introduction of substituents on the pyridazine ring can influence the position of this equilibrium. For instance, an electron-donating pyrrolyl group has been shown to shift the equilibrium slightly towards the hydroxyl form compared to the unsubstituted parent system. researchgate.net

Energetics and Interconversion Pathways

Computational chemistry allows for the detailed study of the energy landscape of tautomeric conversions, including the calculation of activation energies for different reaction pathways. nih.govresearchgate.net For the conversion of pyridazin-3(2H)-one to pyridazin-3-ol, two primary mechanisms have been theoretically investigated.

Direct Hydrogen Transfer: This pathway involves the direct intramolecular transfer of a hydrogen atom from the nitrogen to the oxygen. This process is characterized by a highly strained four-membered transition state. nih.govresearchgate.net

Dimer-Assisted Double Hydrogen Transfer: In this mechanism, two pyridazin-3(2H)-one molecules form a dimer, facilitating the transfer of two hydrogen atoms simultaneously. nih.govresearchgate.net

Theoretical calculations at the B3LYP/6-311++G** level show that the direct transfer mechanism has a very high activation energy, making it kinetically unfavorable. nih.govresearchgate.net The dimer-assisted pathway, however, has a significantly lower activation energy, suggesting it is the more plausible route for interconversion. nih.govresearchgate.net The use of protic polar solvents in computational models can help to reduce the high activation energy associated with the direct transfer mechanism. researchgate.net

Table 3: Calculated Energetics of Pyridazin-3(2H)-one Tautomerization

| Interconversion Pathway | Calculated Activation Energy (kcal/mol) | Notes |

|---|---|---|

| Direct Intramolecular H-Transfer | 42.64 | Involves a strained four-membered transition state. |

| Dimer-Assisted Double H-Transfer | 14.66 | A much lower energy pathway via a dimeric intermediate. |

Source: Data from theoretical studies on the tautomeric conversion of pyridazin-3(2H)-one. nih.govresearchgate.net

Coordination Chemistry and Metal Complexes of Pyridazin 3 Ylmethanol

Pyridazin-3-ylmethanol as a Ligand

This compound possesses two potential donor sites for coordination with metal ions: the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the methanol (B129727) group. The pyridazine ring contains two adjacent nitrogen atoms, which can coordinate to a metal center in several ways. It can act as a monodentate ligand, coordinating through one of the nitrogen atoms, or as a bridging ligand, linking two metal centers.

The presence of the hydroxymethyl group at the 3-position introduces the possibility of chelation. This compound could potentially act as a bidentate ligand, coordinating to a metal ion through one of the ring nitrogen atoms and the oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring. The donor strength of the pyridazine nitrogen atoms is influenced by the electronegativity of the nitrogen atoms and the aromatic nature of the ring.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description |

| Monodentate | Coordination through one of the pyridazine nitrogen atoms. |

| Bidentate (Chelating) | Coordination through a pyridazine nitrogen and the methanol oxygen. |

| Bridging | The pyridazine ring bridges two metal centers. |

The synthesis of metal complexes with pyridazine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve the reaction of the ligand with a transition metal salt, such as a chloride, nitrate, or acetate salt, in a solvent like ethanol, methanol, or acetonitrile (B52724). The reaction may be carried out at room temperature or with heating to facilitate the complex formation. The stoichiometry of the resulting complex (metal-to-ligand ratio) would depend on the reaction conditions, the nature of the metal ion, and the counter-anion present. While general procedures for the synthesis of transition metal complexes with pyridazine-based ligands are well-established, specific examples for this compound are not readily found in the literature. dntb.gov.uanih.gov

Structural Characterization of Metal Complexes

The characterization of metal complexes is crucial to determine their structure and properties. A combination of analytical techniques is typically employed for this purpose.

Spectroscopic techniques provide valuable information about the electronic and structural properties of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the coordination of this compound to a metal ion. Changes in the vibrational frequencies of the pyridazine ring and the C-O and O-H stretching frequencies of the methanol group upon coordination would be indicative of complex formation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complex. For transition metal complexes, this technique can provide information about the d-orbital splitting and the coordination environment of the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes with unpaired electrons (paramagnetic complexes). It can provide detailed information about the electronic structure and the local environment of the metal center. For a paramagnetic complex of this compound, EPR could be used to determine the g-values and hyperfine coupling constants, which are sensitive to the nature of the coordinating atoms and the geometry of the complex. While the application of these spectroscopic techniques to pyridazine-containing complexes is known, specific data for this compound complexes are not available. nih.gov

Applications in Catalysis

Metal complexes with pyridazine-based ligands have been explored for their potential applications in catalysis. The electronic properties and the steric environment provided by the pyridazine ligand can influence the catalytic activity of the metal center. These complexes have been investigated as catalysts in various organic transformations. However, there is no specific information available in the reviewed literature regarding the use of this compound metal complexes in catalysis. beilstein-journals.orgnih.gov

Metal-Pyridazin-3-ylmethanol Complexes as Catalysts in Organic Reactions

The pyridazine moiety, with its two adjacent nitrogen atoms, presents a compelling structural motif for the design of ligands in coordination chemistry. These nitrogen atoms can act as effective coordination sites for a variety of metal ions, leading to the formation of stable metal complexes. In theory, the hydroxyl group of this compound could also participate in coordination, potentially leading to bidentate or bridging ligation modes. This coordination versatility is a key characteristic sought after in the development of novel catalysts.